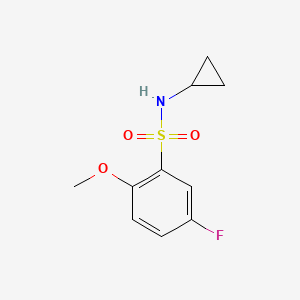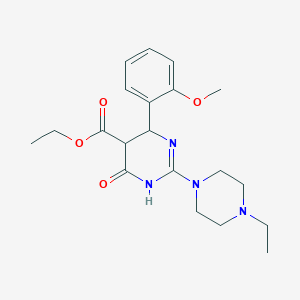
N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide
Descripción general
Descripción
N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide, also known as CFM-2, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide involves its binding to specific sites on ion channels and receptors, leading to the inhibition of their activity. In the case of the NMDA receptor, N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide binds to the glycine site on the receptor, preventing the binding of glycine and blocking the activation of the receptor. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the induction of long-term potentiation (LTP) and other synaptic plasticity processes.
Biochemical and Physiological Effects
N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide has a range of biochemical and physiological effects, depending on the specific ion channels and receptors that it targets. In addition to its effects on the NMDA and TRPV1 channels, N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide has been found to inhibit the activity of the P2X7 receptor, which is involved in the regulation of immune responses and inflammation. N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide in lab experiments is its high potency and selectivity for specific ion channels and receptors. This allows researchers to study the effects of inhibiting these targets in a highly specific manner. However, one limitation of N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.
Direcciones Futuras
There are several potential future directions for research involving N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of novel analogs of N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide with improved pharmacokinetic properties and/or greater selectivity for specific targets. Another direction is the exploration of the potential therapeutic applications of N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide and related compounds, particularly in the treatment of neurological and inflammatory disorders. Finally, further research is needed to fully elucidate the mechanisms underlying the effects of N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide on ion channels and receptors, which could lead to a better understanding of the role of these targets in various biological processes.
Aplicaciones Científicas De Investigación
N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide has been used extensively in scientific research, particularly in the study of ion channels and neurotransmitter receptors. This compound has been found to be a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes in the brain. N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of other ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Propiedades
IUPAC Name |
N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAFSCYVCKRDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-7-(3-methylbenzyl)-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439794.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439815.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]nicotinamide hydrochloride](/img/structure/B4439823.png)
![N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439833.png)
![N-(5-{[(3-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4439848.png)
![3-isobutyl-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439855.png)
![5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4439858.png)
![3-bromo-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4439869.png)

![1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine](/img/structure/B4439873.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439880.png)
![5-chloro-6-[(2,3-dimethyl-1-piperidinyl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4439887.png)
![N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439891.png)